2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C23H24N2O4S2. This compound is characterized by the presence of a benzenesulfonyl group, a fluorophenyl group, and an oxazole ring, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide involves multiple steps, including the formation of the oxazole ring and the introduction of the benzenesulfonyl and fluorophenyl groups. Common reagents used in the synthesis include benzenesulfonyl chloride, 4-fluorobenzaldehyde, and cyclohexylamine. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A similar compound used as a fluorinating agent in organic synthesis.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another related compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H23FN2O4S2 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H23FN2O4S2/c24-17-13-11-16(12-14-17)21-26-22(32(28,29)19-9-5-2-6-10-19)23(30-21)31-15-20(27)25-18-7-3-1-4-8-18/h2,5-6,9-14,18H,1,3-4,7-8,15H2,(H,25,27) |
InChI Key |
KBIQFWXITNNKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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